molecular formula C36H24N6 B234178 (2R,4aS,6aS,6aS,6bR,12S,12aR,14bS)-12-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid CAS No. 159359-64-5

(2R,4aS,6aS,6aS,6bR,12S,12aR,14bS)-12-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

Cat. No. B234178
CAS RN: 159359-64-5
M. Wt: 470.7 g/mol
InChI Key: OLBGREBERCXYAJ-UEDINLSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4aS,6aS,6aS,6bR,12S,12aR,14bS)-12-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid is a natural product found in Dillenia papuana with data available.

Scientific Research Applications

Anticancer Applications

  • Semisynthetic Ursolic Acid Derivatives : Derivatives of ursolic acid, closely related to the specified compound, have demonstrated potent antiproliferative activities against various cancer cell lines. Specifically, these derivatives induced cell cycle arrest and apoptosis in pancreatic cancer cells, offering promising potential for cancer therapy (Leal et al., 2012).

Biosynthesis Research

  • Biosynthesis of 1-Alkenes in Plants : Research involving similar compounds has explored the biosynthesis of 1-alkenes in plants, suggesting a mechanism involving fragmentative decarboxylation. This research contributes to the understanding of natural product synthesis and has potential implications in biochemistry and pharmacology (Görgen & Boland, 1989).

Anti-Inflammatory Applications

  • Natural Compound Esculentoside B : A natural compound, Esculentoside B, structurally related to the specified compound, has shown significant anti-inflammatory effects. It inhibits inflammatory responses through specific signaling pathways, highlighting its potential as a modulatory drug for inflammation-related diseases (Abekura et al., 2019).

Synthesis and Chemical Transformations

  • Hydroxy Acid Precursors for Pheromones : Studies on the synthesis of hydroxy acids related to the compound have been crucial in the production of pheromones for agricultural applications. Such syntheses are important for understanding chemical ecology and developing eco-friendly pest management strategies (Oehlschlager et al., 1986).

Antimicrobial Applications

  • Antimicrobial Activity of Structurally Similar Compounds : Research into compounds structurally similar to the specified molecule has revealed potent antimicrobial activities. Such findings are crucial in the development of new antibiotics and the fight against drug-resistant bacteria (Behbehani et al., 2011).

properties

CAS RN

159359-64-5

Molecular Formula

C36H24N6

Molecular Weight

470.7 g/mol

IUPAC Name

(2R,4aS,6aS,6aS,6bR,12S,12aR,14bS)-12-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)20-10-11-29(6)21(30(20,7)23(32)16-22(25)31)9-8-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-28(18,29)5/h8,19-21,23,32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21+,23+,26-,27-,28-,29-,30+/m1/s1

InChI Key

OLBGREBERCXYAJ-UEDINLSZSA-N

Isomeric SMILES

C[C@]12CC[C@@](C[C@@H]1C3=CC[C@H]4[C@]([C@@]3(CC2)C)(CCC5[C@@]4([C@H](CC(=O)C5(C)C)O)C)C)(C)C(=O)O

SMILES

CC1(C2CCC3(C(C2(C(CC1=O)O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(C(CC1=O)O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

synonyms

1-hydroxy-3-oxoolean-12-en-30-oic acid
dillenic acid C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4aS,6aS,6aS,6bR,12S,12aR,14bS)-12-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid
Reactant of Route 2
(2R,4aS,6aS,6aS,6bR,12S,12aR,14bS)-12-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid
Reactant of Route 3
(2R,4aS,6aS,6aS,6bR,12S,12aR,14bS)-12-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid
Reactant of Route 4
(2R,4aS,6aS,6aS,6bR,12S,12aR,14bS)-12-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2R,4aS,6aS,6aS,6bR,12S,12aR,14bS)-12-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(2R,4aS,6aS,6aS,6bR,12S,12aR,14bS)-12-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid

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